METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline, furan, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The quinoline moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the quinoline moiety can yield tetrahydroquinoline derivatives .
Scientific Research Applications
METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxy-2-{[(5-nitro-2-furyl)carbonyl]amino}benzoate
- 3-((2-((5-methyl-2-furyl)methylene)hydrazino)carbothioyl)amino)benzoic acid
Uniqueness
METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, furan, and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H16N2O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4S/c1-12-7-8-18(27-12)17-11-14(13-5-3-4-6-15(13)22-17)20(24)23-16-9-10-28-19(16)21(25)26-2/h3-11H,1-2H3,(H,23,24) |
InChI Key |
YGFUWHLAZVNHKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
Origin of Product |
United States |
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